[1,2,3]Thiadiazolo[4,5-b]pyridine
Description
[1,2,3]Thiadiazolo[4,5-b]pyridine is a fused heterocyclic compound containing a sulfur atom (thiadiazole) and a pyridine ring. Its synthesis often involves thionation or rearrangement reactions. For example, Nishigaki et al. demonstrated that heating 4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) with excess phosphorus pentasulfide in pyridine yields 5,7-dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-4(5H)-one-6(7H)-thione via a υ-triazole-thiadiazole rearrangement . This highlights the role of sulfur incorporation in its formation.
Properties
CAS No. |
174762-11-9 |
|---|---|
Molecular Formula |
C5H3N3S |
Molecular Weight |
137.16 g/mol |
IUPAC Name |
thiadiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)7-8-9-4/h1-3H |
InChI Key |
GNXPUXGOQIHJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=NS2 |
Canonical SMILES |
C1=CC2=C(N=C1)N=NS2 |
Synonyms |
1,2,3-Thiadiazolo[4,5-b]pyridine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Heterocycles
1,2,3-Triazolo[4,5-b]pyridine
- Structure : Contains a triazole (three nitrogen atoms) fused to pyridine.
- Synthesis: Prepared via cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization in DMF with sodium acetate .
- Key Differences : Replaces sulfur in thiadiazole with nitrogen (triazole), altering electronic properties and reactivity.
[1,2,5]Thiadiazolo[3,4-c]pyridine
- Structure : A thiadiazole fused to pyridine at different positions ([3,4-c] vs. [4,5-b]).
- Synthesis: Constructed via aromatic nucleophilic substitution (SNAr) and Buchwald-Hartwig cross-coupling. For example, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine reacts with amines to form D-A-D-type luminophores for OLEDs .
- Key Differences : Positional isomerism affects conjugation and electron deficiency, making it suitable for optoelectronic applications rather than bioactivity .
Imidazo[4,5-b]pyridine
- Structure : Contains an imidazole ring fused to pyridine.
- Synthesis: Often synthesized via condensation or cyclization of amino-pyridine derivatives. For instance, PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a mutagenic heterocyclic amine, forms in cooked meats via Maillard reactions .
- Key Differences : Nitrogen-rich imidazole core contrasts with sulfur-containing thiadiazole, leading to divergent pharmacological profiles (e.g., anticancer, antimicrobial) .
Functional and Application Comparisons
Data Table: Key Features of Compared Compounds
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